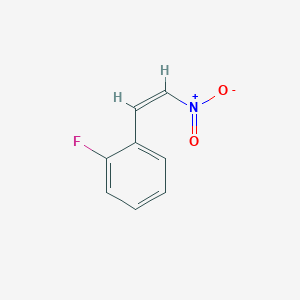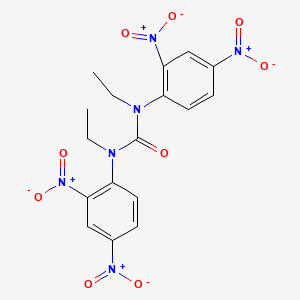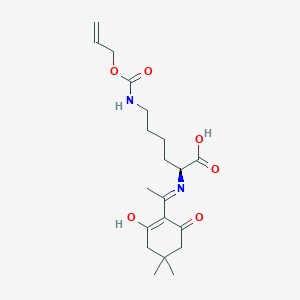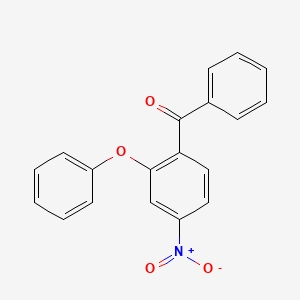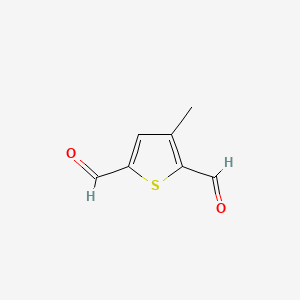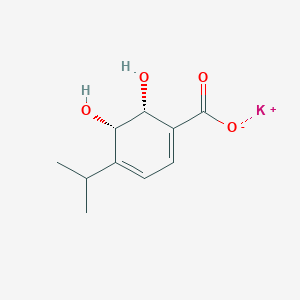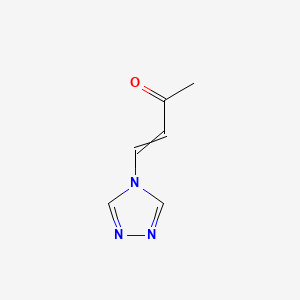
4-(1,2,4-Triazol-4-yl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,2,4-Triazol-4-yl)but-3-en-2-one is a heterocyclic compound that contains a triazole ring, which is a five-membered ring composed of three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2,4-Triazol-4-yl)but-3-en-2-one typically involves the formation of the triazole ring through cyclization reactionsThis reaction involves the use of azides and alkynes to form the triazole ring under mild conditions . The reaction is highly efficient and provides high yields of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher yields. The use of automated systems also reduces the risk of human error and increases the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(1,2,4-Triazol-4-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve reagents like halogens, alkyl halides, and other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
4-(1,2,4-Triazol-4-yl)but-3-en-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1,2,4-Triazol-4-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may induce apoptosis in cancer cells by targeting specific enzymes and signaling pathways . The triazole ring’s ability to form non-covalent interactions with biological molecules is crucial for its biological activity.
Comparison with Similar Compounds
1,2,3-Triazole Derivatives: These compounds also contain a triazole ring but differ in the position of the nitrogen atoms.
Thiazole Derivatives: These compounds contain a thiazole ring instead of a triazole ring.
Pyridine Derivatives: Compounds with a pyridine ring share some chemical properties with triazole derivatives but have distinct biological activities.
Uniqueness: 4-(1,2,4-Triazol-4-yl)but-3-en-2-one is unique due to its specific triazole ring structure, which allows for versatile chemical modifications and a broad spectrum of biological activities.
Properties
Molecular Formula |
C6H7N3O |
|---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
4-(1,2,4-triazol-4-yl)but-3-en-2-one |
InChI |
InChI=1S/C6H7N3O/c1-6(10)2-3-9-4-7-8-5-9/h2-5H,1H3 |
InChI Key |
DOGLYSCOYWVMOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CN1C=NN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13835391.png)
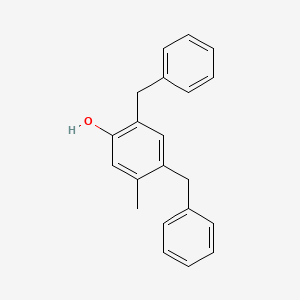
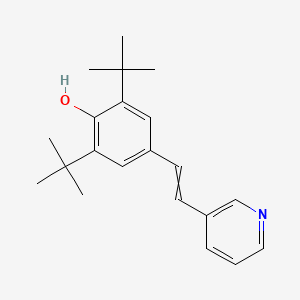
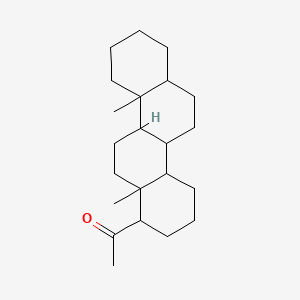
![3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol](/img/structure/B13835412.png)
